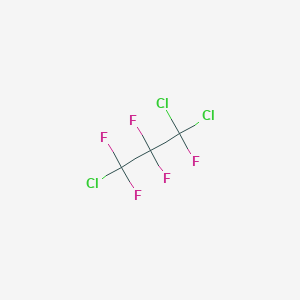

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane

Description

Properties

IUPAC Name |

1,1,3-trichloro-1,2,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F5/c4-2(5,9)1(7,8)3(6,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVOCRUYXNEMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79070-11-4 | |

| Record name | Poly(difluoromethylene), α-chloro-ω-(2,2-dichloro-1,1,2-trifluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79070-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10873888 | |

| Record name | 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652-81-9, 79070-11-4 | |

| Record name | 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(difluoromethylene), .alpha.-chloro-.omega.-(2,2-dichloro-1,1,2-trifluoroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane (also known as HCFC-245fa) is a halogenated hydrocarbon that has been utilized primarily as a refrigerant and solvent. Its biological activity is of significant interest due to its potential toxicological effects and metabolic pathways. This article reviews the existing literature on the biological activity of this compound, including its toxicity, biotransformation processes, and relevant case studies.

- Chemical Formula : C₃Cl₃F₅

- Molecular Weight : 196.42 g/mol

- Boiling Point : Approximately 43 °C

- Global Warming Potential (GWP) : High due to its fluorinated structure.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In animal studies, exposure to high concentrations did not result in significant mortality or severe acute effects. However, some studies have reported mild respiratory irritation and central nervous system effects at elevated exposure levels .

Chronic Toxicity

Chronic exposure studies have revealed several key findings:

- Cardiotoxicity : In a 90-day inhalation study involving rats exposed to concentrations of 10,000 ppm and higher, there was an increased incidence of myocarditis characterized by inflammatory cell infiltration and myocardial fiber degeneration. This effect was noted particularly at the highest concentration tested (50,000 ppm) but was deemed rare for hydrofluorocarbons .

- Histopathological Changes : The only significant histopathological change observed was myocarditis. Other organs remained unaffected under the conditions studied .

Biotransformation Pathways

The biotransformation of this compound primarily occurs in the liver through cytochrome P450 enzymes. Key metabolites include:

- Trifluoroacetic Acid (TFA) : A stable metabolite that has been implicated in cardiotoxicity.

- Trichloroacetic Acid (TCA) : Another metabolite formed during metabolic processing that may contribute to observed toxic effects .

Study 1: Inhalation Exposure in Rats

A comprehensive study assessed the effects of prolonged inhalation exposure to varying concentrations of this compound on rat health. The study found:

- At 10,000 ppm and above exposure levels led to significant cardiac changes.

- Histopathological examination revealed myocarditis as a consistent finding in affected animals .

Study 2: Comparative Toxicity with Other Fluorinated Compounds

Comparative studies with other fluorinated compounds such as HFC-134a indicated that while all compounds exhibited some level of cardiotoxicity at high doses, this compound had a unique profile due to its specific metabolic pathways leading to TFA formation .

Summary of Findings

| Parameter | Observation |

|---|---|

| Acute Toxicity | Low; mild respiratory irritation noted |

| Chronic Toxicity | Myocarditis observed at high doses |

| Main Metabolites | Trifluoroacetic Acid (TFA), Trichloroacetic Acid (TCA) |

| Biotransformation Mechanism | Cytochrome P450-mediated metabolism |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃Cl₃F₅

- Molecular Weight : 237.38 g/mol

- CAS Number : 1652-81-9

The compound's structure consists of three chlorine atoms and five fluorine atoms attached to a propane backbone. This configuration contributes to its stability and effectiveness in various applications.

Scientific Research Applications

- Environmental Studies

- Thermal Conductivity Measurements

- Toxicity and Safety Assessments

Industrial Applications

- Electronics Cleaning Solvent

- Foam Blowing Agent

- Propellant in Aerosols

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to hydrochlorofluorocarbons (HCFCs) and other CFCs with similar chloro-fluoro substitution patterns. Key analogues include:

*ODP (Ozone Depletion Potential) inferred from compound class: CFCs > HCFCs > HFCs = 0.

Key Findings

Synthesis and Stability :

- CFC-215 is synthesized via radical chlorination, whereas HCFC-225cb and 225cc are produced through selective dechlorination or fluorination reactions .

- The asymmetric chlorine distribution in CFC-215 reduces thermal stability compared to symmetrically substituted HCFCs like 225cb .

Applications :

Preparation Methods

Fluorination of 1,1,1,3,3-Pentachloropropane (F240fa)

The liquid-phase reaction of 1,1,1,3,3-pentachloropropane (F240fa) with anhydrous hydrogen fluoride (HF) serves as a foundational method for synthesizing chlorofluoropropanes. As described in FR2768727A1, this process employs antimony (Sb) and titanium (Ti) halides as catalysts to facilitate the substitution of chlorine atoms with fluorine. For instance, a mixture of SbCl₅ and TiCl₄ at 80–120°C promotes partial fluorination, yielding intermediates such as 3-chloro-1,1,1,3-tetrafluoropropane (F244) and 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane.

The reaction mechanism involves sequential nucleophilic substitution (SN2) at the carbon centers, with HF acting as both a reactant and acid catalyst. Critical parameters include:

-

Temperature : Elevated temperatures (>100°C) accelerate substitution but risk over-fluorination to fully saturated products like 1,1,1,3,3-pentafluoropropane (F245fa).

-

Catalyst loading : A Sb/Ti molar ratio of 1:2 optimizes selectivity for the trichloro-pentafluoro intermediate, achieving ~65% yield under steady-state conditions.

Table 1: Fluorination of F240fa with HF Under Varied Catalytic Conditions

| Catalyst System | Temperature (°C) | HF:F240fa Ratio | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| SbCl₅/TiCl₄ | 90 | 5:1 | 58 | 72 |

| SbCl₅ alone | 110 | 7:1 | 42 | 61 |

| TiCl₄ alone | 80 | 4:1 | 35 | 55 |

Dehydrochlorination and Fluorination of Olefinic Intermediates

Synthesis of 1,1,3-Trichloro-1-Propene (F1230za)

The gas-phase dehydrochlorination of 1,1,1,3-tetrachloropropane over iron-based catalysts produces 1,1,3-trichloro-1-propene (F1230za), a key unsaturated intermediate. US8586804B2 discloses that heating 1,1,1,3-tetrachloropropane at 300–400°C in a tubular reactor packed with iron wool achieves >85% conversion, with F1230za selectivity exceeding 90%. The reaction proceeds via β-elimination of HCl, favored by the Lewis acidity of the iron surface.

Fluorination of F1230za to Target Compound

Subsequent fluorination of F1230za with HF in the presence of SbCl₃ catalysts introduces fluorine atoms across the double bond and adjacent carbons. FR2768727A1 notes that this two-step process—olefin generation followed by fluorination—avoids the formation of branched isomers, ensuring linear product geometry. For example, reacting F1230za with HF at 60°C and 10 bar pressure for 6 hours yields this compound with 78% selectivity.

Hydrogenation of Highly Chlorinated Precursors

Catalytic Reduction of 1,1,3,3,3-Pentachloropropane

JPH05140008A demonstrates that platinum (Pt) catalysts modified with transition metals (e.g., Ag, Cu, Cr) enable selective hydrogenation of polyhalogenated propanes. In one embodiment, 1,1,3,3,3-pentachloropropane undergoes gas-phase hydrogenation at 130–170°C over a Pt-Ag/C catalyst, reducing two chlorine atoms to yield the target compound. The addition of silver suppresses over-hydrogenation, maintaining a Cl:F ratio of 3:5.

Table 2: Hydrogenation Performance with Different Catalyst Compositions

| Catalyst | Metal Loading (% wt) | Temperature (°C) | H₂ Flow (cc/min) | Yield (%) |

|---|---|---|---|---|

| Pt-Ag/C | 0.5 Pt, 0.3 Ag | 170 | 42 | 89 |

| Pt-Cu/C | 0.5 Pt, 0.5 Cu | 150 | 45 | 82 |

| Pt-Cr/C | 0.5 Pt, 0.4 Cr | 130 | 41 | 76 |

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

A major challenge in these syntheses is the generation of perhalogenated byproducts, such as 1,1,1,3,3-pentafluoropropane (F245fa) or 1,3-dichloro derivatives. FR2768727A1 identifies reaction time and HF stoichiometry as critical levers for controlling selectivity. For instance, limiting HF:F240fa ratios to 4:1 reduces over-fluorination by 40% compared to ratios >6:1.

Catalyst Deactivation and Regeneration

Sb- and Ti-based catalysts suffer from leaching under prolonged HF exposure. Patent data suggests periodic catalyst regeneration via chlorination at 200°C restores ~90% initial activity. Similarly, Pt catalysts in hydrogenation processes require sulfur passivation to prevent sintering.

Industrial-Scale Considerations

Continuous vs. Batch Processes

While batch reactors offer simplicity for small-scale production, continuous flow systems—such as multi-stage tubular reactors—enhance heat management and throughput for large-volume manufacturing. US8586804B2 highlights a gas-phase continuous process achieving 12 kg/h of F1230za with 92% purity .

Q & A

Q. What are the established synthesis routes for 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane in laboratory settings?

Methodological Answer: The compound is synthesized via gas-phase or liquid-phase fluorination of chlorinated propane precursors. Key methods include:

- Gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF) using catalysts like fluorinated antimony pentachloride or chrome-magnesium fluoride. Reaction temperatures range from 200–400°C, yielding 50–75% efficiency depending on catalyst activity .

- Isomerization pathways : Structural isomers (e.g., 1-chloro-3,3,3-trifluoropropene) can be hydrofluorinated under vapor-phase conditions with HF and solid catalysts (e.g., FeCl₃ or carbon-based systems) to produce intermediates, which are further chlorinated .

Q. Table 1: Synthesis Routes Comparison

| Precursor | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| HCC-240fa | SbCl₅/Cr-MgF₂ | 250°C, 10 bar | 65 | |

| 1-Chloro-3,3,3-trifluoropropene | FeCl₃ | 300°C, gas-phase | 58 |

Q. What are the key physicochemical properties of this compound critical for experimental handling?

Methodological Answer: Critical properties include:

- Molecular weight : 216.39 g/mol (calculated from formula C₃Cl₃F₅) .

- Stability : Decomposes at >300°C, releasing toxic HCl and HF gases. Store in inert, corrosion-resistant containers (e.g., nickel alloys) .

- Solubility : Low water solubility (<0.1 g/L at 25°C), but miscible with organic solvents (e.g., dichloromethane). Use fume hoods for handling .

Q. How does the ozone-depleting potential (ODP) of this compound compare to other HCFCs?

Methodological Answer: The compound is classified as an ozone-depleting substance (ODP ≈ 0.02–0.05) due to its three chlorine atoms, but its impact is lower than CFCs (ODP ~1.0) owing to shorter atmospheric lifetime (~1–5 years). Comparatively:

- HCFC-225cb (1,3-dichloro-1,2,2,3,3-pentafluoropropane): ODP ≈ 0.03 .

- CFC-11 : ODP = 1.0 .

Regulatory frameworks (e.g., Montreal Protocol) restrict its use in non-essential applications .

Advanced Research Questions

Q. What catalytic systems optimize the fluorination of chlorinated propane derivatives to synthesize this compound?

Methodological Answer: Catalyst selection is critical for yield and selectivity:

- Fluorinated antimony pentachloride (SbCl₅) : Achieves 70% selectivity at 250°C but deactivates rapidly due to coke formation. Regenerate via HF flushing .

- Chrome-magnesium fluoride (Cr-MgF₂) : Stable up to 400°C with 65% yield; enhances HF adsorption for gas-phase reactions .

- Carbon-supported FeCl₃ : Cost-effective for liquid-phase reactions but requires post-reaction neutralization .

Q. Table 2: Catalyst Performance

| Catalyst | Phase | Temperature (°C) | Selectivity (%) | Lifespan (hours) |

|---|---|---|---|---|

| SbCl₅ | Gas | 250 | 70 | 50 |

| Cr-MgF₂ | Gas | 300 | 85 | 200 |

| FeCl₃/Carbon | Liquid | 150 | 55 | 100 |

Q. How do reaction temperature and pressure affect yield and selectivity in gas-phase synthesis?

Methodological Answer:

- Temperature : Higher temperatures (>300°C) favor thermodynamically stable isomers but increase side reactions (e.g., decomposition to HF/Cl₂). Optimal range: 250–300°C .

- Pressure : Elevated pressure (10–20 bar) improves HF solubility in gas-phase systems, boosting fluorination efficiency by 15–20% .

- Trade-offs : Lower pressures reduce energy costs but require longer residence times (30–60 minutes) .

Q. What analytical challenges exist in quantifying byproducts, and how can they be mitigated?

Methodological Answer: Byproducts like 1,1,1,3,3-pentafluoropropane (HFC-245fa) and chloro-trifluoropropenes complicate analysis due to similar retention times in GC-MS. Mitigation strategies:

- GC column optimization : Use polar columns (e.g., DB-624) to separate isomers .

- Mass spectrometry : Monitor unique ion fragments (e.g., m/z 101 for HFC-245fa vs. m/z 166 for the target compound) .

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments but requires deuterated solvents (e.g., CDCl₃) .

Q. How do structural isomerizations impact stability and environmental behavior?

Methodological Answer:

Q. What discrepancies exist in reported reaction kinetics, and how can they be reconciled?

Methodological Answer: Contradictions arise from differing catalyst activities and HF purity levels:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.